molecular formula C18H13BrN4O3S B216009 6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B216009
M. Wt: 445.3 g/mol
InChI Key: IODWZGSTTUMJDX-UHFFFAOYSA-N
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Description

6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied in detail. This compound has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and tyrosine kinase. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in inflammation. This compound also inhibits the growth of cancer cells and induces apoptosis in these cells. Additionally, it has been reported to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several advantages and limitations for lab experiments. One of the advantages is its high yield synthesis method, which makes it readily available for research purposes. This compound also exhibits potent activities against various biological targets, making it a valuable tool for studying these targets. However, one of the limitations is the lack of information about its toxicity and safety profile, which restricts its use in vivo studies.

Future Directions

There are several future directions for the research on 6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the future directions is to study its toxicity and safety profile in vivo, which will provide valuable information about its potential use in clinical settings. Another future direction is to investigate its potential use in combination with other drugs for the treatment of cancer, inflammation, and infectious diseases. Additionally, it is important to study its structure-activity relationship to design more potent analogs of this compound for various biological targets.
Conclusion:
In conclusion, 6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that exhibits potent activities against various biological targets. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively. This compound has potential applications in different fields of scientific research, and there are several future directions for the research on this compound.

Synthesis Methods

The synthesis of 6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported using different methods. One of the commonly used methods involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde, 2-thiophenecarboxaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of ammonium acetate and acetic acid. This method yields 6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a yellow solid with a high yield.

Scientific Research Applications

6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has potential applications in different fields of scientific research. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases.

properties

Product Name

6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C18H13BrN4O3S

Molecular Weight

445.3 g/mol

IUPAC Name

6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H13BrN4O3S/c1-25-11-6-8(5-10(19)16(11)24)13-9(7-20)17(21)26-18-14(13)15(22-23-18)12-3-2-4-27-12/h2-6,13,24H,21H2,1H3,(H,22,23)

InChI Key

IODWZGSTTUMJDX-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N)Br)O

Origin of Product

United States

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